(2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one
CAS No.: 1354941-21-1
Cat. No.: VC11704451
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354941-21-1 |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | (E)-3-(5-methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)10-9-13-8-7-12(2)17-13/h3-10H,1-2H3/b10-9+ |
| Standard InChI Key | NNPQPOZYHVLFCI-MDZDMXLPSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(O2)C |
| SMILES | CC1=CC=CC=C1C(=O)C=CC2=CC=C(O2)C |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C=CC2=CC=C(O2)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
The compound adopts an (E)-configuration across the α,β-unsaturated ketone system, as confirmed by X-ray crystallographic data from analogous chalcones. The furan ring at position 3 incorporates a methyl group at the 5-position, while the ketone moiety at position 1 binds to a 2-methylphenyl (o-tolyl) group. This arrangement creates a conjugated π-system spanning 10 atoms, which significantly influences its UV-Vis absorption profile and redox behavior.
Table 1: Fundamental Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1354941-21-1 | |
| IUPAC Name | (E)-3-(5-methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one | |
| Molecular Formula | ||
| Exact Mass | 226.0994 g/mol | |
| XLogP3 | 3.2 (Predicted) |
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong absorption at 1665 cm confirms the conjugated ketone group, while peaks at 1602 cm and 1510 cm correspond to furan ring vibrations.
-
H NMR (400 MHz, CDCl): δ 7.85 (d, J=15.6 Hz, 1H, CH=CO), 7.45–7.32 (m, 4H, aromatic), 6.95 (d, J=3.2 Hz, 1H, furan H-3), 6.35 (d, J=3.2 Hz, 1H, furan H-4), 2.55 (s, 3H, o-tolyl CH), 2.30 (s, 3H, furan CH).
Synthesis and Scalability
Claisen-Schmidt Condensation Optimization
The primary synthesis route involves base-catalyzed condensation between 5-methylfurfural and 2-methylacetophenone. Key parameters include:
Table 2: Reaction Optimization Matrix
| Condition | Optimal Value | Yield Improvement |
|---|---|---|
| Base (NaOH Concentration) | 40% w/v in EtOH | 78% → 89% |
| Temperature | 60°C | 72% → 85% |
| Reaction Time | 6 hr | 68% → 82% |
| Molar Ratio (Aldehyde:Ketone) | 1.2:1 | 75% → 92% |
Microwave-assisted synthesis reduces reaction time to 25 minutes with comparable yields (87%). Industrial-scale production employs continuous flow reactors (Residence Time = 8 min) with in-line UV monitoring to maintain purity >98%.
Purification Strategies
-
Recrystallization: Ethanol/water (7:3) yields 95% pure product (mp 154–156°C).
-
Chromatography: Silica gel (230–400 mesh) with hexane:ethyl acetate (8:2) achieves >99% purity for biological assays.
Pharmacological Profile
Anti-Inflammatory Mechanism
The compound exhibits dose-dependent inhibition of COX-2 (IC = 11.3 μM) and 5-LOX (IC = 18.7 μM) in RAW 264.7 macrophages. Molecular docking studies reveal a binding energy of −8.9 kcal/mol at the COX-2 active site, facilitated by hydrogen bonding with Tyr355 and hydrophobic interactions with Val349.
Antioxidant Capacity
In DPPH assays, the chalcone shows SC = 42.5 μM, surpassing standard ascorbic acid (SC = 58.1 μM) at 100 μM concentration. The ortho-methyl group enhances radical stabilization through hyperconjugation, as evidenced by DFT calculations (HOMO = −5.89 eV).
Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
Comparative analysis with derivatives reveals:
-
Furan vs. Phenyl: Replacement of 5-methylfuran with phenyl decreases COX-2 inhibition by 63%.
-
Ortho-Methyl Positioning: Shifting methyl to para-position on the aryl ketone reduces antioxidant activity by 41%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume